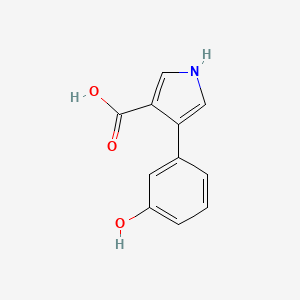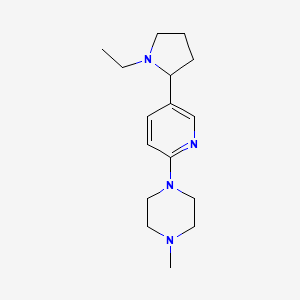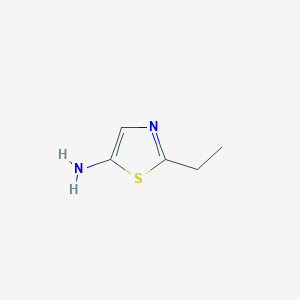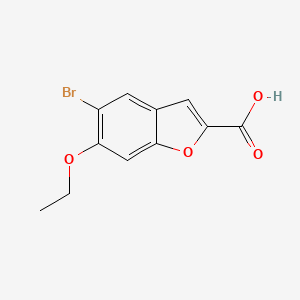
2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-乙基-4-氧代喹啉-1(4H)-基)乙腈是一种合成的有机化合物,属于喹啉类。喹啉衍生物以其多样的生物活性而闻名,广泛应用于药物化学。该化合物具有一个喹啉核心,在6位有一个乙基,在4位有一个酮基,在1位有一个乙腈基。
准备方法
合成路线和反应条件
2-(6-乙基-4-氧代喹啉-1(4H)-基)乙腈的合成通常涉及以下步骤:
喹啉核的形成: 喹啉核可以通过Skraup合成来合成,该合成涉及在硫酸和氧化剂(如硝基苯)存在下,苯胺与甘油的缩合。
乙基的引入: 乙基可以通过使用乙基氯和路易斯酸催化剂(如氯化铝)的傅-克烷基化引入。
酮基的形成: 酮基可以通过氧化反应引入,例如使用高锰酸钾或三氧化铬。
乙腈基的连接: 乙腈基可以通过使用乙腈和合适的离去基团的亲核取代反应引入。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、先进催化剂和环保溶剂。
化学反应分析
反应类型
2-(6-乙基-4-氧代喹啉-1(4H)-基)乙腈可以进行各种化学反应,包括:
氧化: 该化合物可以进一步氧化以引入额外的官能团。
还原: 还原反应可以将酮基转化为羟基。
取代: 乙腈基可以被其他亲核试剂取代。
常见的试剂和条件
氧化: 高锰酸钾、三氧化铬。
还原: 硼氢化钠、氢化铝锂。
取代: 亲核试剂,如胺、醇或硫醇。
形成的主要产物
氧化: 形成羧酸或醛。
还原: 形成醇。
取代: 形成各种取代的喹啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 在开发治疗各种疾病的药物中的潜在应用。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
2-(6-乙基-4-氧代喹啉-1(4H)-基)乙腈的作用机制将取决于其特定的生物靶点。通常,喹啉衍生物可以与酶、受体或 DNA 相互作用,导致各种生物效应。所涉及的分子靶点和途径需要通过实验研究来阐明。
相似化合物的比较
类似化合物
喹啉: 具有类似核心结构的母体化合物。
氯喹: 一种用作抗疟疾药物的喹啉衍生物。
喹啉酸: 一种具有类似结构的神经活性化合物。
独特性
2-(6-乙基-4-氧代喹啉-1(4H)-基)乙腈的独特性在于其特定的取代模式,与其他喹啉衍生物相比,该模式可能赋予其独特的生物活性和化学反应性。
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
2-(6-ethyl-4-oxoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14/h3-5,7,9H,2,8H2,1H3 |
InChI 键 |
IZTJALFBLDUCJN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)N(C=CC2=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















